REACTION_SMILES
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[NH2:1][CH:2]1[CH2:3][CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]1.[O:9]1[C:10](=[O:14])[CH2:11][CH2:12][CH2:13]1.[OH2:15]>>[N:1]1([CH:2]2[CH2:3][CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]2)[C:10](=[O:9])[CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCC(O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCCN1C1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |